molecular formula C11H12O2 B181676 1,2,3,4-Tetrahydro-2-naphthoic acid CAS No. 53440-12-3

1,2,3,4-Tetrahydro-2-naphthoic acid

Cat. No.: B181676
CAS No.: 53440-12-3
M. Wt: 176.21 g/mol
InChI Key: NTAGXJQHJQUOOA-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2-naphthoic acid, also known as tetralin-2-carboxylic acid, is an organic compound with the molecular formula C11H12O2. It is a derivative of naphthalene, characterized by a tetrahydronaphthalene ring system with a carboxylic acid functional group at the second position. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-2-naphthoic acid can be synthesized through the hydrogenation of 2-naphthoic acid. The process involves the reduction of the aromatic ring of 2-naphthoic acid under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{COOH} + 3\text{H}2 \rightarrow \text{C}{11}\text{H}_{12}\text{O}_2 ]

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation processes. The use of continuous flow reactors allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-naphthoic acid.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used.

    Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

1,2,3,4-Tetrahydro-2-naphthoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-2-naphthoic acid can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making this compound distinct in its chemical behavior and utility.

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAGXJQHJQUOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871425
Record name 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53440-12-3
Record name 1,2,3,4-Tetrahydro-2-naphthoic acid
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Record name 1,2,3,4-Tetrahydro-2-naphthoic acid
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Record name 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid
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Record name 1,2,3,4-tetrahydro-2-naphthoic acid
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Synthesis routes and methods

Procedure details

The thus obtained 6-[4'-alkoxy-4-biphenyl)ethyl]-2-naphthalenecarboxylic acid (22) is hydrogenated in the presence of metal sodium in a solvent such as 1,2-diethoxyethane to obtain 6-[4'-alkoxy-4-biphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid (23). Finally, the resulting 6-[4'-alkoxy-4-biphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid (23) is reacted with an alcohol (24) having an asymmetric carbon in the presence of 4-N,N-dimethylaminoprydine, whereby the above-mentioned carboxylate compound (25) represented by the formula (II), in which x is --CH2CH2 --, may be obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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